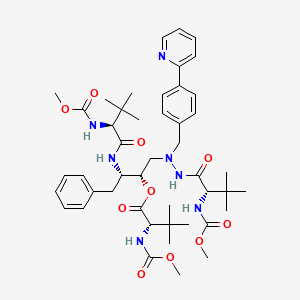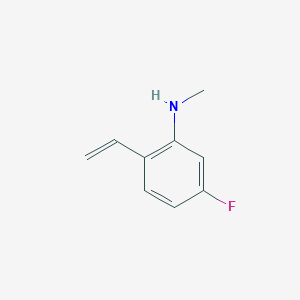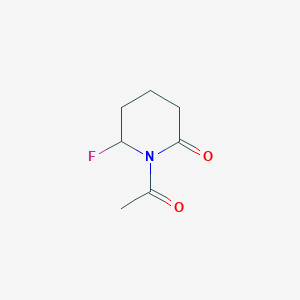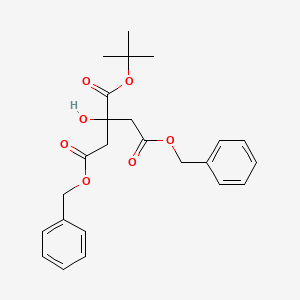![molecular formula C19H22N2O6S B13428171 N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester is a complex organic compound that belongs to the class of sulfonyl amino acid esters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonyl chloride: Reacting 4-nitrobenzenesulfonyl chloride with 2-ethyl-6-methylaniline under basic conditions to form the sulfonamide intermediate.
Coupling with L-alanine: The sulfonamide intermediate is then coupled with L-alanine methyl ester using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Coupling Reactions: The sulfonyl group can participate in coupling reactions with other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Hydrolysis Agents: Sodium hydroxide, hydrochloric acid.
Coupling Reagents: EDCI, HOBt.
Major Products
Reduction: Conversion to the corresponding amine.
Hydrolysis: Formation of the carboxylic acid derivative.
Coupling: Formation of various sulfonamide derivatives.
科学的研究の応用
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules.
Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.
Materials Science: In the development of novel materials with specific properties.
作用機序
The mechanism of action of N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and ester groups can play crucial roles in binding to the target molecules.
類似化合物との比較
Similar Compounds
- N-(2-Ethylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester
- N-(2-Methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester
Uniqueness
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules.
特性
分子式 |
C19H22N2O6S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
methyl (2S)-2-(2-ethyl-6-methyl-N-(4-nitrophenyl)sulfonylanilino)propanoate |
InChI |
InChI=1S/C19H22N2O6S/c1-5-15-8-6-7-13(2)18(15)20(14(3)19(22)27-4)28(25,26)17-11-9-16(10-12-17)21(23)24/h6-12,14H,5H2,1-4H3/t14-/m0/s1 |
InChIキー |
COJPCQGGSODYNS-AWEZNQCLSA-N |
異性体SMILES |
CCC1=CC=CC(=C1N([C@@H](C)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
正規SMILES |
CCC1=CC=CC(=C1N(C(C)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)



![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)

![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)

![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
